molecular formula C5H3BrO2S B101367 4-Bromo-2-thiophenecarboxylic acid CAS No. 16694-18-1

4-Bromo-2-thiophenecarboxylic acid

Cat. No. B101367
Key on ui cas rn: 16694-18-1
M. Wt: 207.05 g/mol
InChI Key: HJZFPRVFLBBAMU-UHFFFAOYSA-N
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Patent
US07265131B2

Procedure details

To a solution of 4-bromothiophene-2-carbaldehyde (9.1 g, 48 mmol) in acetone (150 mL) at 0° C. was added Jones' reagent (20 mL of a 2.6 M solution [prepared from CrO3 (26.7 g, 270 mmol) dissolved in H2O (40 mL), and H2SO4 (23 mL)], 52 mmol). After stirring for 30 minutes at 0° C., the ice bath was removed and the reaction was allowed to warm to ambient temperature. After 3 hours stirring at ambient temperature, the reaction was quenched by the addition of 2-propanol. After stirring for 64 hours at ambient temperature, the reaction mixture was diluted with Et2O and filtered through a pad of Florisil. The pad was thoroughly washed with EtOAc, and the filtrate was concentrated under reduced pressure to afford a brown paste. This crude material was dissolved in hot aqueous ethanol, treated with decolorizing carbon and filtered while still hot. Upon cooling an oil separated and formed a suspension. This suspension was treated with solid NaOH (4 g, 100 mmol) and boiled briefly to dissolve the solids. The resulting basic aqueous solution was allowed to cool, and was extracted with Et2O (75 mL). The Et2O extract was discarded. The basic aqueous solution was then acidified by the dropwise addition of concentrated HCl. The acidic aqueous phase was extracted with EtOAc (4×60 mL). The combined EtOAc extracts were washed with brine, and dried over Na2SO4 for 16 hours. The mixture was filtered and concentrated under reduced pressure to afford 4-bromothiophene-2-carboxylic acid as a pale brown solid, which was carried on to the next step without further purification.
Quantity
9.1 g
Type
reactant
Reaction Step One
Name
Jones' reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
4 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[O:8])[S:5][CH:6]=1.CC(C)=[O:11].OS(O)(=O)=O.O=[Cr](=O)=O.[OH-].[Na+]>CC(C)=O.C(O)C>[Br:1][C:2]1[CH:3]=[C:4]([C:7]([OH:11])=[O:8])[S:5][CH:6]=1 |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
9.1 g
Type
reactant
Smiles
BrC=1C=C(SC1)C=O
Name
Jones' reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O
Name
solution
Quantity
40 mL
Type
reactant
Smiles
Name
Quantity
150 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
4 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for 30 minutes at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the ice bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature
STIRRING
Type
STIRRING
Details
After 3 hours stirring at ambient temperature
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the reaction was quenched by the addition of 2-propanol
STIRRING
Type
STIRRING
Details
After stirring for 64 hours at ambient temperature
Duration
64 h
ADDITION
Type
ADDITION
Details
the reaction mixture was diluted with Et2O
FILTRATION
Type
FILTRATION
Details
filtered through a pad of Florisil
WASH
Type
WASH
Details
The pad was thoroughly washed with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford a brown paste
ADDITION
Type
ADDITION
Details
treated with decolorizing carbon
FILTRATION
Type
FILTRATION
Details
filtered while still hot
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling an oil
CUSTOM
Type
CUSTOM
Details
separated
CUSTOM
Type
CUSTOM
Details
formed a suspension
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the solids
TEMPERATURE
Type
TEMPERATURE
Details
to cool
EXTRACTION
Type
EXTRACTION
Details
was extracted with Et2O (75 mL)
EXTRACTION
Type
EXTRACTION
Details
The Et2O extract
ADDITION
Type
ADDITION
Details
The basic aqueous solution was then acidified by the dropwise addition of concentrated HCl
EXTRACTION
Type
EXTRACTION
Details
The acidic aqueous phase was extracted with EtOAc (4×60 mL)
WASH
Type
WASH
Details
The combined EtOAc extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4 for 16 hours
Duration
16 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C=C(SC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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